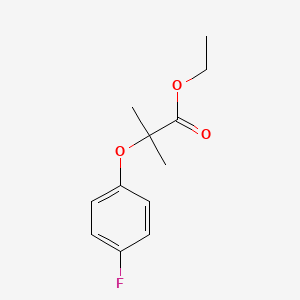

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Description

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate (CAS 587-12-2) is a fluorinated ester derivative with the molecular formula C₁₂H₁₅FO₃ and a molecular weight of 226.24 g/mol . Its structure comprises a propanoate backbone substituted with a 4-fluorophenoxy group and a methyl branch at the second carbon. This compound is part of a broader class of phenoxypropanoate esters, which are studied for their roles in agrochemicals, pharmaceuticals, and material science.

Properties

IUPAC Name |

ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHCNYOAUVMIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364159 | |

| Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-12-2 | |

| Record name | Propanoic acid, 2-(4-fluorophenoxy)-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-fluorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Nucleophilic Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: Yields 2-(4-fluorophenoxy)-2-methylpropanoic acid and ethanol.

Nucleophilic Substitution: Produces substituted phenoxy derivatives.

Oxidation: Forms 2-(4-fluorophenoxy)-2-methylpropanoic acid.

Scientific Research Applications

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Materials Science: Employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Phenoxypropanoate Esters

Halogen substitution significantly impacts physical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine (F) substitution results in lower molecular weight compared to bromine (Br) or chlorine (Cl) analogs, which may improve solubility in polar solvents.

- Dichlorinated analogs (e.g., 2,4-dichloro) exhibit higher lipophilicity, making them suitable for lipid-rich environments or herbicide applications .

Pharmaceutical Derivatives

Phenoxypropanoate esters are precursors to bioactive molecules. Notable examples include:

- Etofibrate: Derived from 2-(4-chlorophenoxy)-2-methylpropanoic acid, it acts as a hypolipidemic agent. The ethyl ester enhances oral bioavailability compared to carboxylic acid forms .

- Ronifibrate: A 3-hydroxypropyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid, it demonstrates prolonged half-life due to slower esterase cleavage .

Comparison with Fluorinated Analog: The 4-fluorophenoxy moiety in the target compound may offer improved metabolic stability over chlorinated analogs, as fluorine’s small size and high electronegativity reduce susceptibility to oxidative metabolism .

Complex Derivatives with Heterocyclic Moieties

Advanced derivatives incorporate heterocycles for specialized applications:

- Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3): The pyridinyl-thio group introduces sulfur-mediated reactivity, useful in kinase inhibitor design .

Structural Implications :

- Thiophene/Thioether Groups : Improve binding affinity in medicinal chemistry but may increase synthetic complexity.

- Fluorine vs. Bromine : Fluorine’s electronegativity vs. bromine’s polarizability can dictate target selectivity.

Data Gaps :

- Limited thermal stability or toxicity data for the fluorinated compound (see Section 10 in for general ester stability).

- Synthetic yields and purification methods for analogs require further documentation.

Biological Activity

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate features a fluorinated phenoxy group, which enhances its biological interactions. The structural formula can be represented as follows:

This compound is characterized by the presence of a fluorine atom in the phenoxy group, which can significantly influence its reactivity and binding affinity to biological targets.

The biological activity of Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions, potentially increasing the compound's binding affinity. This interaction can lead to various therapeutic effects, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various pathogens.

- Antioxidant Properties : It may help in scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of inflammatory pathways.

Applications in Scientific Research

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has diverse applications across several fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds with anti-inflammatory and analgesic properties.

- Material Science : Employed in developing novel polymers with enhanced thermal stability.

- Biological Studies : Investigated for antimicrobial and anticancer properties, contributing to the search for new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate:

- Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity : In vitro assays demonstrated that Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays.

- In Vivo Toxicity Assessments : Toxicity studies conducted on murine models showed that the compound did not exhibit significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Data Summary

The following table summarizes key findings related to the biological activity of Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.